2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride
Description
2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a tetrahydrofuran (THF) ether moiety. Its structure combines a butane chain with a sulfonyl chloride group (–SO₂Cl) at position 1 and a THF-3-yloxymethyl substituent at position 2. The sulfonyl chloride group is highly reactive, enabling its use as an intermediate in synthesizing sulfonamides, sulfonate esters, or other sulfur-containing compounds. The THF ether group may enhance solubility in polar aprotic solvents and influence steric or electronic properties during reactions .
Properties
Molecular Formula |
C9H17ClO4S |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
2-(oxolan-3-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c1-2-8(7-15(10,11)12)5-14-9-3-4-13-6-9/h8-9H,2-7H2,1H3 |
InChI Key |
ASWCVLVNKMFLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1CCOC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Tetrahydrofuran Derivatives
The most common approach begins with the functionalization of tetrahydrofuran at the 3-position to form the corresponding ether intermediate. This intermediate is then subjected to sulfonylation using sulfonyl chloride reagents under controlled conditions:
- Starting Material: Tetrahydrofuran or its 3-substituted derivatives.
- Reagent: Chlorosulfonic acid or sulfonyl chloride derivatives.
- Solvent: Anhydrous solvents such as dichloromethane or chloroform.
- Conditions: Low temperature (0–5 °C) to prevent decomposition and side reactions.
- Catalysts: Sometimes Lewis acids or bases are used to enhance reaction rates and selectivity.
The reaction involves the nucleophilic attack of the oxygen in the tetrahydrofuran ring on the sulfonyl chloride, forming the ether linkage and introducing the sulfonyl chloride group on the butane chain.
Stepwise Synthesis Outline
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Formation of tetrahydrofuran-3-yl ether intermediate | Reaction of tetrahydrofuran with appropriate alkyl halides or chlorosulfonic acid to form the ether | Anhydrous solvent, controlled temperature |
| 2 | Sulfonyl chloride introduction | Conversion of the intermediate to sulfonyl chloride derivative via reaction with chlorosulfonic acid or sulfonyl chloride | Use of dry solvents, inert atmosphere preferred |
| 3 | Purification | Isolation and purification of the sulfonyl chloride compound by distillation or recrystallization | Ensures high purity and yield |
Alternative Synthetic Routes
- Base-Promoted Substitution: Using bases such as sodium hydroxide or potassium carbonate to facilitate substitution reactions in polar aprotic solvents like dimethylformamide or acetonitrile.
- Use of Protective Groups: In multi-step syntheses, protective groups may be used on the tetrahydrofuran ring to prevent side reactions during sulfonylation.
- Catalytic Methods: Lewis acid catalysts such as scandium triflate have been reported to accelerate sulfonylation reactions in related sulfonyl chloride syntheses, though specific application to this compound requires further study.
Reaction Conditions and Optimization
The preparation of this compound requires careful control of reaction parameters to maximize yield and purity:
| Parameter | Typical Range/Condition | Effect on Reaction |
|---|---|---|
| Solvent | Anhydrous dichloromethane, chloroform, or polar aprotic solvents (DMF, DMSO) | Solubility and reaction rate |
| Temperature | 0 to 5 °C during sulfonylation step | Minimizes side reactions and decomposition |
| Atmosphere | Inert gas (nitrogen or argon) | Prevents moisture and oxidation |
| Reaction Time | 1 to 5 hours | Sufficient for complete conversion |
| Catalyst/Base | Lewis acids or bases (e.g., sodium hydride, potassium carbonate) | Enhances nucleophilicity and reaction rate |
Analytical Data and Characterization
The product is characterized by:
- Molecular Formula: C9H15ClO4S (approximate, based on structure).
- Functional Groups: Presence of sulfonyl chloride (-SO₂Cl), ether linkage, and tetrahydrofuran ring.
- Reactivity: Highly reactive sulfonyl chloride group useful for further nucleophilic substitution.
- Physical Properties: Typically a colorless to pale yellow liquid or solid, depending on purity and preparation method.
Summary Table of Preparation Methods
| Method | Starting Materials | Reagents/Catalysts | Solvent(s) | Conditions | Yield/Notes |
|---|---|---|---|---|---|
| Direct sulfonylation | Tetrahydrofuran derivatives | Chlorosulfonic acid | Anhydrous dichloromethane | 0–5 °C, inert atmosphere | High yield with controlled temperature |
| Base-promoted substitution | Tetrahydrofuran ethers | Sulfonyl chloride, base | DMF, DMSO, acetonitrile | Room temperature to 60 °C | Moderate to high yields |
| Catalytic sulfonylation | Functionalized tetrahydrofuran ethers | Lewis acids (e.g., Sc(OTf)3) | Ionic liquids or polar solvents | Room temperature | Enhanced reaction rates, good yields |
Chemical Reactions Analysis
Types of Reactions
2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Chlorides with Ether Linkages
The THF-ether substituent distinguishes this compound from simpler sulfonyl chlorides like 1-butanesulfonyl chloride or tosyl chloride (p-toluenesulfonyl chloride). A hypothetical comparison based on structural analysis is provided below:
| Property | 2-(((THF-3-yl)oxy)methyl)butane-1-sulfonyl Chloride | 1-Butanesulfonyl Chloride | Tosyl Chloride |
|---|---|---|---|
| Molecular Weight | ~278.8 g/mol (estimated) | 154.6 g/mol | 190.7 g/mol |
| Solubility | Likely soluble in THF, DCM, ethers | Soluble in polar aprotic solvents | Soluble in acetone, chloroform |
| Reactivity | Moderate steric hindrance from THF group | High reactivity (no steric bulk) | High reactivity |
| Typical Use | Specialty synthesis intermediate | Alkylating agent | Protecting group, sulfonylation |
The THF group may reduce reactivity in sterically demanding reactions compared to linear analogs like 1-butanesulfonyl chloride. However, its ether oxygen could improve solubility in organic solvents .
Sulfonylureas and Agrochemical Derivatives
lists sulfonylurea herbicides such as triflusulfuron methyl ester and metsulfuron methyl ester. These compounds contain sulfonamide (–SO₂NH–) groups linked to triazine or benzoate moieties, unlike the sulfonyl chloride (–SO₂Cl) in the target compound. Key differences include:
- Functional Groups : Sulfonyl chlorides are electrophilic intermediates, while sulfonylureas are stabilized herbicides with sulfonamide bridges.
- Applications : The target compound is a reactive precursor, whereas sulfonylureas inhibit plant acetolactate synthase (ALS) for weed control .
- Stability : Sulfonyl chlorides hydrolyze readily in water, whereas sulfonylureas are designed for environmental persistence.
Q & A
Q. How can the synthesis of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride be optimized for yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent polarity, and initiator selection. For sulfonyl chloride derivatives, anhydrous conditions are critical to prevent hydrolysis. Ammonium persulfate (APS) is a common initiator for copolymerization reactions, as demonstrated in analogous syntheses of polycationic reagents . Use inert atmospheres (e.g., nitrogen) and monitor reaction progress via thin-layer chromatography (TLC) or in-line spectroscopic methods.
Q. What nucleophilic substitution reactions are feasible with this sulfonyl chloride?
- Methodological Answer : The sulfonyl chloride group reacts with nucleophiles such as amines (forming sulfonamides), alcohols (forming sulfonate esters), and thiols. For example:
- Amine Reaction : React with primary/secondary amines in dichloromethane (DCM) or tetrahydrofuran (THF) using a base (e.g., triethylamine) to neutralize HCl byproducts .
- Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH) conditions, hydrolysis yields sulfonic acids. Control pH to favor substitution over hydrolysis .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, moisture-resistant containers at –20°C under inert gas (argon/nitrogen). Avoid exposure to humidity, heat, or light, as sulfonyl chlorides hydrolyze readily. Use desiccants (e.g., molecular sieves) in storage vials .
Advanced Research Questions
Q. How can contradictory data in nucleophilic substitution outcomes be resolved?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., hydrolysis vs. substitution). To resolve:
- Parameter Screening : Use Design of Experiments (DoE) to test variables (solvent, temperature, nucleophile concentration) .
- Byproduct Analysis : Employ LC-MS or ¹H/¹³C NMR to identify side products (e.g., sulfonic acids from unintended hydrolysis) .
Q. What strategies enable selective functionalization of this sulfonyl chloride in complex molecular systems?
- Methodological Answer : For bioconjugation or drug design:
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) using tert-butyldimethylsilyl (TBS) or benzyl ethers.
- Flow Chemistry : Use continuous-flow reactors to enhance mixing and control reaction kinetics, as demonstrated in analogous sulfonyl chloride syntheses .
Q. How can researchers troubleshoot low reactivity in sulfonamide formation?
- Methodological Answer : Low reactivity may stem from poor nucleophilicity or steric hindrance. Solutions include:
- Activating Agents : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophile activity.
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. What advanced analytical techniques are critical for characterizing derivatives?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weights of sulfonamides/sulfonates.
- 2D NMR (COSY, HSQC) : Resolve complex stereochemistry in tetrahydrofuran-containing derivatives .
- X-ray Crystallography : Validate crystal structures of novel derivatives .
Data Contradiction Analysis
Q. How to address discrepancies in hydrolysis vs. substitution product ratios?
- Methodological Answer :
- pH Control : Acidic conditions (pH < 3) favor hydrolysis to sulfonic acids, while neutral/basic conditions (pH 7–10) promote substitution.
- Solvent Screening : Hydrophobic solvents (e.g., toluene) reduce water availability, minimizing hydrolysis .
Application-Oriented Questions
Q. How can this sulfonyl chloride be used to design bioactive derivatives?
- Methodological Answer :
Q. What industrial-scale synthesis challenges might arise, and how can they be mitigated?
- Methodological Answer :
- Scaling Issues : Exothermic reactions risk thermal degradation. Use jacketed reactors with precise temperature control.
- Purification : Employ continuous distillation or centrifugal partitioning chromatography for large-scale sulfonic acid isolation .
Comparative Reaction Conditions Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
